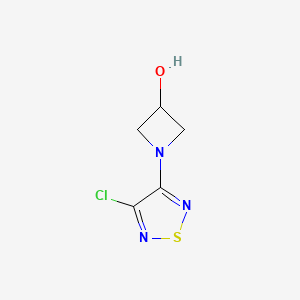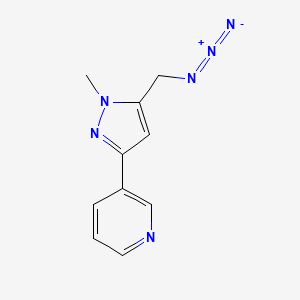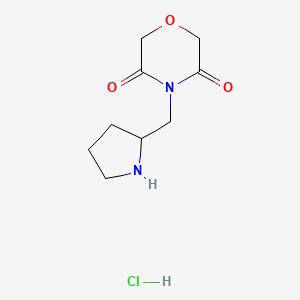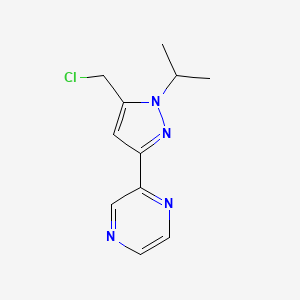![molecular formula C11H11N3OS B1481578 1-(2-羟乙基)-6-(噻吩-3-基)-1H-咪唑并[1,2-b]吡唑 CAS No. 2098011-32-4](/img/structure/B1481578.png)
1-(2-羟乙基)-6-(噻吩-3-基)-1H-咪唑并[1,2-b]吡唑
描述
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C11H11N3OS and its molecular weight is 233.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学
在药理学中,该化合物的咪唑和噻吩部分特别引人注目,因为它们存在于许多具有药理活性的分子中。 咪唑衍生物以其广泛的生物活性而闻名,包括抗菌、抗真菌和抗肿瘤特性 。 噻吩衍生物因其在抗炎和抗癌活性等生物功能中的有效性而被用于合成各种药物 .
材料科学
在材料科学中,该化合物的噻吩成分非常宝贵。噻吩及其衍生物由于其导电性能而被用于开发新型材料。 它们在有机电子领域尤为重要,在那里它们被用于制造有机薄膜晶体管和光伏电池 .
生物化学
在生物化学方面,鉴于咪唑与氨基酸组氨酸的结构相似性,该化合物可以参与酶相互作用和抑制的研究,组氨酸通常存在于酶的活性位点。 这种相似性使得该化合物有可能用于酶抑制研究,这对于理解代谢途径和开发新药至关重要 .
农业
在农业中,含有咪唑和噻吩环的化合物可用于开发新的杀虫剂和除草剂。它们的结构复杂性使其能够对影响作物的各种害虫和疾病具有广泛的活性。 对这些化合物的研究对于开发更安全、更有效的农业化学品至关重要 .
环境科学
环境科学可以从对这类化合物用于开发污染物传感器和指标的研究中受益。 咪唑和噻吩环与不同环境因素的反应性可用于检测环境中特定化学物质的存在,从而有助于污染控制和环境监测 .
抗菌研究
咪唑衍生物的抗菌特性使其成为开发新型抗菌剂的候选药物。随着抗生素耐药性的增加,对新的有效抗菌剂的需求至关重要。 对像 2-(6-thiophen-3-ylimidazo[1,2-b]pyrazol-1-yl)ethanol 这样的化合物进行的研究可能导致发现新的药物来对抗耐药菌株和真菌 .
作用机制
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound
Result of Action
Imidazole derivatives have been shown to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
生化分析
Biochemical Properties
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the imidazo[1,2-b]pyrazole moiety is known for its ability to inhibit certain enzymes, potentially making this compound useful in therapeutic applications . Additionally, the thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, further modulating their activity .
Cellular Effects
The effects of 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are crucial for cell signaling . Furthermore, its interaction with DNA and RNA can lead to changes in gene expression, impacting cellular functions such as proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating them, depending on the context . The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions with biomolecules is critical for its activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade in the presence of specific enzymes or environmental factors . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition or modulation of cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and function . The compound can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . Understanding these pathways is essential for elucidating the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can significantly impact its activity and function .
Subcellular Localization
The subcellular localization of 2-(6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
2-(6-thiophen-3-ylimidazo[1,2-b]pyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c15-5-4-13-2-3-14-11(13)7-10(12-14)9-1-6-16-8-9/h1-3,6-8,15H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCOHRNUBZGAPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN3C=CN(C3=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















